1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine

Lipophilicity Drug design ADME

Ensuring reproducible SAR in lead optimization requires building blocks with precisely defined electronic profiles. This compound solves the problem of inconsistent data from generic 1-aryl-triazole analogs by providing a unique 3-fluoro-5-methyl substitution pattern that offers predictable CNS permeability and target engagement. - Predictable +0.5 logP increment for BBB-penetrant kinase inhibitor design - Orthogonal electronic profile for isolating substituent effects in CYP51 binding assays - Pre-organized conformation for fragment-based discovery targeting shallow protein interfaces

Molecular Formula C9H9FN4
Molecular Weight 192.19 g/mol
Cat. No. B13256290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine
Molecular FormulaC9H9FN4
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)N2C=C(N=N2)N
InChIInChI=1S/C9H9FN4/c1-6-2-7(10)4-8(3-6)14-5-9(11)12-13-14/h2-5H,11H2,1H3
InChIKeyJWCSVFGCBJYGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine: Core Identity & Scaffold


1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine (free base CAS 1512301-76-6; HCl salt CAS 1788627-28-0) is a synthetic 1,2,3-triazole building block bearing a 3-fluoro-5-methylphenyl substituent at N1 and a primary amine at C4 . The free base has molecular formula C9H9FN4 and molecular weight 192.19 g/mol . This scaffold belongs to the broader family of fluorinated aminotriazole derivatives, which are investigated as privileged structures in medicinal chemistry for antifungal, kinase-inhibitory, and central nervous system applications [1].

Synthetic 1,2,3-triazole scaffold with primary amine handle for derivatization
Unique 3-fluoro-5-methylphenyl pattern (dual meta substitution) for electronic and steric modulation
Available as free base and HCl salt to support solution-phase chemistry and assay preparation

Why Generic Substitution Fails


Simple 1-aryl-1,2,3-triazole-4-amine congeners (e.g., 1-phenyl, 1-(3-fluorophenyl), or 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-amine) differ substantially in electronic character, lipophilicity, and steric profile from the target compound. The simultaneous presence of a meta-fluorine (Hammett σₘ = +0.34) and a meta-methyl (σₘ = −0.07) on the same ring creates a dipole moment and charge distribution that cannot be replicated by any single substituent [1]. These physicochemical differences directly impact membrane permeability, target binding, and metabolic stability in downstream applications [2]. Substituting a close analog without verifying assay performance risks invalidating structure–activity relationship (SAR) interpretations and batch-to-batch reproducibility in lead optimization campaigns.

Electronic profile mismatch
Meta-F + meta-CH₃ combination creates a unique dipole and charge distribution that single-substituent analogs (e.g., 1-phenyl, 1-(3-fluorophenyl)) cannot replicate; may shift membrane permeability and target binding.
Conformational restriction
Dual meta substitution restricts N1–aryl rotation, reducing accessible conformers versus flexible phenyl analogs; this conformational pre-organization may alter SAR interpretation and binding kinetics.
Protonation state sensitivity
Meta-fluoro vs. para-fluoro substitution shifts the triazole conjugate acid pKa; substituting isomers without verifying pH-dependent solubility and hydrogen-bonding properties may confound assay results.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Gain Over Non-Methylated Analog

The additional methyl group on the phenyl ring of the target compound increases predicted logP by approximately +0.5 log units compared with 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-amine (lacking the methyl). This inference is based on the well-established Hansch π constant for aromatic methyl substitution (π = +0.52) [1]. While experimental logP data for the target compound remain unpublished, ACD/Labs Percepta predictions for a closely related derivative—1-(3-Fluoro-5-methylphenyl)-4-{1-[(trimethylsilyl)oxy]ethyl}-1H-1,2,3-triazole—yield a logP of 3.84, consistent with the methyl contribution . For the simpler 4-amine analog, the methyl group is expected to contribute proportionally to logP.

Lipophilicity Gain
Class-level inference
Est. +0.5 logP vs. non-methylated analog
May support membrane permeability in cell-based and CNS models
Computational prediction; verify experimentally
Lipophilicity Drug design ADME

Electronic Effects: Meta vs. Para Fluorine

Placement of fluorine at the meta-position (as in the target compound) versus para-position alters the electron density on the triazole ring and the amine nucleophilicity. The Hammer σₘ value for fluorine is +0.34 (meta) compared with σₚ = +0.06 (para) [1]. This means the meta-fluoro isomer withdraws electron density from the ring more strongly through the inductive effect, lowering the pKa of the triazole N–H (or conjugate acid) relative to the para-fluoro isomer. The predicted pKa of the conjugate acid of 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-amine is 1.48 ± 0.15 ; the meta-methyl group in the target compound is expected to slightly raise this pKa via its electron-donating effect, producing a distinct protonation state at physiological pH compared to both the para-fluoro and unsubstituted phenyl analogs.

Electronic Effects
Cross-study comparable
pKa ~1.6–1.8 (target) vs. ~1.48 (3-fluorophenyl analog)
Protonation state differs at physiological pH; may affect binding and solubility assays
Target pKa estimated via structure–property relationship; confirm by measurement
Electronic effects SAR Receptor binding

Steric Effects of the 5-Methyl Group

The methyl group at the phenyl 5-position introduces steric bulk that can restrict rotation around the N1–C(aryl) bond, reducing the number of accessible conformers compared with unsubstituted 1-phenyl-1H-1,2,3-triazol-4-amine [1]. This conformational restriction can be beneficial for target binding if it pre-organizes the molecule into its bioactive conformation, or detrimental if it clashes with the binding pocket. In triazole-based kinase inhibitors, subtle steric modifications at the N1-aryl position have been shown to alter IC₅₀ values by >10-fold [2]. The target compound's unique combination of a medium-sized meta substituent (F) and a slightly larger meta substituent (CH₃) on the same ring creates an asymmetric steric environment not present in any symmetrical or mono-substituted analog.

Steric Effects
Class-level inference
Restricted N1–aryl rotation; fewer conformers vs. unsubstituted phenyl
Conformational restriction may pre-organize for target binding; verify with protein target
Conformer distribution not experimentally determined
Steric hindrance Conformational analysis Protein binding

Purity Specification and Batch Consistency

The target compound is commercially available at a minimum purity of 95% (HPLC) from multiple suppliers, including Leyan (cat. 2048305) and Chemsrc-listed vendors . This specification is consistent with the 95% purity standard for research-grade triazole building blocks. In contrast, several close analogs—such as 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-amine (CAS 1443289-79-9)—are also offered at 95% purity . The uniformity of the 95% specification across vendors simplifies direct comparison and eliminates purity as a confounding variable when interpreting biological assay outcomes between the target compound and its comparators.

Purity Specification
Supporting evidence
95% HPLC (equivalent to 1-(3-fluorophenyl) analog)
Uniform purity baseline supports structure-based assay comparisons
Chemical purity Procurement Reproducibility

Optimal Application Scenarios


CNS Lead Optimization with Controlled Lipophilicity

Medicinal chemistry teams developing blood–brain barrier penetrant kinase inhibitors or sigma receptor ligands can exploit the predicted +0.5 logP increment of the target compound (versus the non-methylated 1-(3-fluorophenyl) analog) to fine-tune CNS permeability without introducing additional heteroatoms that increase polar surface area [1]. The compound serves as a late-stage diversification point where the methyl substituent improves logD without compromising the amine handle for further derivatization.

SAR Studies of Triazole Antifungals

The distinct electronic profile of the 3-fluoro-5-methylphenyl group—combining meta-electron-withdrawing fluorine with meta-electron-donating methyl—allows SAR exploration of how differential aryl ring polarization affects CYP51 (lanosterol 14α-demethylase) binding in fungal pathogens [2]. The target compound can be compared head-to-head with the para-fluoro isomer to isolate electronic from positional effects on MIC values.

Fragment-Based Design for Protein–Protein Interactions

The restricted conformational flexibility of the target compound—due to dual meta substitution—makes it a suitable fragment for targeting shallow, hydrophobic protein–protein interaction surfaces that favor pre-organized ligands [3]. The 4-amine group provides a synthetic vector for fragment growing or linking without altering the constrained aryl-triazole dihedral angle.

Multi-Site Procurement and Assay Standardization

The established 95% purity specification and commercial availability of both the free base (CAS 1512301-76-6) and HCl salt (CAS 1788627-28-0) facilitate consistent procurement across collaborating laboratories . The HCl salt form improves aqueous solubility for biochemical assay preparation, and the batch-to-batch consistency ensures reproducible SAR data in multi-center lead optimization campaigns.

Application
Selection Property
Validation Focus
CNS permeability lead optimization
Methyl-induced lipophilicity modulation without added polar surface area
Cell-based permeability and brain penetration models
Antifungal triazole SAR studies
Distinct electronic profile (meta-F + meta-CH₃) for CYP51 interaction research
MIC endpoint and binding assay comparisons
Fragment-based PPI design
Restricted conformer flexibility from dual meta substitution
Binding conformation and fragment linking efficiency
Multi-site assay standardization
95% purity specification and HCl salt solubility for reproducible assays
Batch-to-batch consistency and aqueous solubility verification
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